molecular formula C19H22N2O3S2 B2863290 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide CAS No. 946246-64-6

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2863290
CAS No.: 946246-64-6
M. Wt: 390.52
InChI Key: NKYXUQUMYLAUBF-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a chemical compound with a unique structure that has diverse applications in scientific research. Its properties make it suitable for investigating drug development, molecular interactions, and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves the following steps:

    Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using reagents such as oxalyl chloride or thionyl chloride.

    Quinoline Derivative Formation: The cyclopropanecarbonyl chloride is then reacted with a quinoline derivative under controlled conditions to form the intermediate compound.

    Final Coupling: The intermediate is coupled with 5-ethylthiophene-2-sulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
  • **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide stands out due to its unique combination of a quinoline core with a cyclopropanecarbonyl group and a thiophene sulfonamide moiety. This structure imparts distinct chemical and biological properties, making it particularly useful for specific research applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-2-16-8-10-18(25-16)26(23,24)20-15-7-9-17-14(12-15)4-3-11-21(17)19(22)13-5-6-13/h7-10,12-13,20H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYXUQUMYLAUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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